molecular formula C11H11N5 B12414249 Desbromo Brimonidine D4

Desbromo Brimonidine D4

Cat. No.: B12414249
M. Wt: 217.26 g/mol
InChI Key: PVKUNRLEOHFACD-NZLXMSDQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desbromo Brimonidine-d4 is an isotope-labeled analogue of Brimonidine, a compound known for its role as an α2-Adrenoceptor agonist and antiglaucoma agent . The deuterium labeling in Desbromo Brimonidine-d4 makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic profiling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Desbromo Brimonidine-d4 involves the deuteration of Brimonidine. The process typically includes the following steps:

    Deuteration of Starting Materials: The starting materials are subjected to deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Formation of Intermediate Compounds: The deuterated intermediates are then reacted with other reagents to form the desired isotope-labeled compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and isotopic enrichment.

Industrial Production Methods: Industrial production of Desbromo Brimonidine-d4 follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Desbromo Brimonidine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine form.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various quinoxaline derivatives and substituted amines, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

Desbromo Brimonidine-d4 has a wide range of scientific research applications:

Mechanism of Action

Desbromo Brimonidine-d4 exerts its effects by activating α2-Adrenoceptors. This activation leads to:

Comparison with Similar Compounds

    Brimonidine: The parent compound, known for its antiglaucoma properties.

    Brimonidine Tartrate: A salt form used in ophthalmic solutions.

    Brimonidine Impurities: Various related compounds used in quality control and research.

Uniqueness: Desbromo Brimonidine-d4 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This makes it a valuable tool in both pharmaceutical research and clinical applications .

Properties

Molecular Formula

C11H11N5

Molecular Weight

217.26 g/mol

IUPAC Name

N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine

InChI

InChI=1S/C11H11N5/c1-2-9-10(13-4-3-12-9)7-8(1)16-11-14-5-6-15-11/h1-4,7H,5-6H2,(H2,14,15,16)/i5D2,6D2

InChI Key

PVKUNRLEOHFACD-NZLXMSDQSA-N

Isomeric SMILES

[2H]C1(C(N=C(N1)NC2=CC3=NC=CN=C3C=C2)([2H])[2H])[2H]

Canonical SMILES

C1CN=C(N1)NC2=CC3=NC=CN=C3C=C2

Origin of Product

United States

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